2-(Diphenylphosphoryl)butanal
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Overview
Description
2-(Diphenylphosphoryl)butanal is an organic compound with the molecular formula C16H17O2P. It contains a phosphoryl group (P=O) attached to a butanal backbone, with two phenyl groups bonded to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)butanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde. One common method is the reaction of diphenylphosphine oxide with butanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phosphoryl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)butanoic acid.
Reduction: Formation of 2-(Diphenylphosphoryl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diphenylphosphoryl)butanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorylated compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl group transfer.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorylated drugs.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)butanal involves the interaction of its phosphoryl group with various molecular targets. The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the aldehyde group.
2-(Diphenylphosphoryl)ethanol: Contains a hydroxyl group instead of an aldehyde group.
2-(Diphenylphosphoryl)acetic acid: Contains a carboxylic acid group instead of an aldehyde group
Uniqueness
2-(Diphenylphosphoryl)butanal is unique due to the presence of both a phosphoryl group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
85464-09-1 |
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Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-diphenylphosphorylbutanal |
InChI |
InChI=1S/C16H17O2P/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
SDHNKQFFWACUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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